molecular formula C11H12O2S B13313470 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid

3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid

Cat. No.: B13313470
M. Wt: 208.28 g/mol
InChI Key: AZUPKMDWTPQSBV-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a thiophene ring, a prominent scaffold in medicinal chemistry, which is functionalized with a carboxylic acid group and substituted at the 3-position with a cyclohexenyl moiety. This structure makes it a valuable building block in organic synthesis. Compounds with similar structural motifs, particularly those combining a cyclohexenyl group with a thiophene-carboxylic acid, have demonstrated significant utility in chemical research. They serve as key intermediates in the synthesis of more complex molecules. For instance, research into fungicides like Penthiopyrad has utilized analogous 3-amidothiophene derivatives, where the thiophene core acts as a central template for constructing molecules that inhibit succinate dehydrogenase (SDHI) . Furthermore, the thiophene-2-carboxylate group is a common feature in patented therapeutic agents investigated for treating a range of conditions, including cardiovascular diseases and inflammatory disorders . The carboxylic acid functional group also provides a versatile handle for further chemical modification, enabling its use in metal-catalyzed cross-coupling reactions and the development of novel materials . This product is intended for research applications only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

3-(cyclohexen-1-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H12O2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,12,13)

InChI Key

AZUPKMDWTPQSBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=C(SC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Coupling Reaction :
    Methyl 3-iodothiophene-2-carboxylate reacts with 1-cyclohexenylacetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI as catalysts, using triethylamine as a base. The reaction proceeds at 60–80°C under inert conditions.

    Methyl 3-iodothiophene-2-carboxylate + 1-cyclohexenylacetylene  
    → Methyl 3-(cyclohex-1-en-1-ylethynyl)thiophene-2-carboxylate
    
  • Hydrolysis :
    The ester intermediate is hydrolyzed under basic conditions (e.g., KOH/EtOH/H₂O) to yield the carboxylic acid.

Optimization Data:

Substrate Catalyst System Yield (%) Reference
1-Cyclohexenylacetylene Pd(PPh₃)₂Cl₂/CuI 91

For substrates requiring direct introduction of the cyclohexenyl group, a Grignard reagent approach is employed:

Procedure:

  • Bromination :
    3-Methylthiophene-2-carboxylate undergoes bromination to form 2,4-dibromo-3-methylthiophene.
  • Grignard Formation :
    The bromide is treated with Mg in THF to generate the thienylmagnesium bromide.
  • Cyclohexenyl Introduction :
    Reaction with cyclohexenyl bromide forms the 3-(cyclohex-1-en-1-yl)thiophene intermediate.
  • Carbonation with CO₂ :
    The Grignard intermediate is quenched with CO₂ to yield the carboxylic acid.

Challenges:

  • Low regioselectivity in bromination steps.
  • Requires strict anhydrous conditions.

Palladium-Catalyzed Carbonylation

Adapted from benzothiophene syntheses, this method uses PdI₂/KI under CO pressure to introduce the carboxylic acid group:

Reaction Conditions:

  • Substrate : 2-(Methylthio)-3-(cyclohex-1-en-1-yl)thiophene.
  • Catalyst : 5 mol% PdI₂ with excess KI.
  • Solvent : MeOH or EtOH at 80°C under 40 atm CO/air.

Outcome:

  • Forms methyl/ethyl esters of the carboxylic acid, which are hydrolyzed to the acid.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Sonogashira + Hydrolysis High regioselectivity, scalable Requires inert conditions 70–91
Grignard Carbonation Direct C–C bond formation Sensitive to moisture 50–65
Pd-Catalyzed Carbonylation Tolerates diverse substituents High-pressure equipment needed 60–75

Structural Confirmation

  • NMR : ¹H NMR (CDCl₃) shows characteristic signals for the cyclohexenyl proton (δ 5.6–5.8 ppm) and thiophene protons (δ 7.2–7.5 ppm).
  • IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch).

Applications and Derivatives

  • Used as a precursor for iodolactonization to synthesize thienopyranones.
  • Key intermediate in pharmaceuticals and agrochemicals due to its rigid, planar structure.

Chemical Reactions Analysis

Iodolactonization to Thienopyranone Derivatives

3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid undergoes regioselective iodolactonization under mild conditions to form 4-iodo-7H-thieno[2,3-c]pyran-7-one derivatives. This reaction proceeds via a 6-endo-dig cyclization mechanism facilitated by iodine (I₂) and sodium bicarbonate (NaHCO₃) in acetonitrile (MeCN).

Reaction Conditions and Yields:

SubstrateI₂ (equiv)TemperatureTime (h)ProductYield (%)
3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid260°C154-Iodo-5-cyclohexenyl-thienopyranone91
3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid2RT34-Iodo-5-cyclohexenyl-thienopyranone68

Key Observations

  • The reaction is highly regioselective, favoring 6-endo-dig cyclization over alternative pathways .

  • At room temperature, competing cycloisomerization generates a minor byproduct (e.g., thienopyranone 5 in 17% yield), but elevated temperatures (60°C) suppress this pathway .

  • The cyclohexenyl group does not interfere with reactivity, highlighting the robustness of the iodolactonization protocol for sterically diverse substrates .

Mechanistic Proposal

  • Deprotonation of the carboxylic acid by NaHCO₃.

  • Coordination of iodine to the alkyne moiety, triggering electrophilic iodonium formation.

  • Nucleophilic attack by the deprotonated carboxylate oxygen, leading to cyclization and formation of the fused thienopyranone ring .

Example Reaction Pathway:

Reaction of 3-(phenylethynyl)thiophene-2-carboxylic acid with CO in the presence of PdI₂/KI yields methyl benzothiophene-3-carboxylates (up to 83% yield) .

Hypothetical Application to 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic Acid

  • Conditions : PdI₂ (5 mol%), KI (5 equiv), MeOH, CO/air (40 atm), 80°C.

  • Expected Product : Methyl 2-cyclohexenylbenzo[b]thiophene-3-carboxylate.

  • Challenges : Steric hindrance from the cyclohexenyl group may necessitate longer reaction times or adjusted catalyst loadings .

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety enables classic derivatization reactions:

Esterification

Reaction with methanol under acidic or dehydrating conditions yields methyl 3-(cyclohex-1-en-1-yl)thiophene-2-carboxylate. This ester serves as a precursor for further transformations (e.g., cross-coupling) .

Deprotonation and Lithiation

Treatment with lithium diisopropylamide (LDA) generates a dianionic species, enabling electrophilic substitution at the 5-position of the thiophene ring. For example:
Acid+LDA5-Li-3-(cyclohexenyl)thiophene-2-carboxylateElectrophile5-Substituted derivative\text{Acid} + \text{LDA} \rightarrow \text{5-Li-3-(cyclohexenyl)thiophene-2-carboxylate} \xrightarrow{\text{Electrophile}} \text{5-Substituted derivative}

Cycloaddition and Diels-Alder Reactivity

The cyclohexenyl substituent may participate in Diels-Alder reactions, though this remains underexplored in the literature. Computational studies suggest that the electron-rich thiophene ring could activate the ene group for [4+2] cycloadditions with dienophiles like maleic anhydride.

Critical Analysis of Reactivity Trends

  • Steric Effects : The cyclohexenyl group enhances steric bulk but does not impede iodolactonization, likely due to the linear transition state in 6-endo-dig cyclization .

  • Electronic Effects : Electron-withdrawing carboxylate groups direct electrophilic iodonium formation to the β-position of the alkyne .

  • Limitations : Lack of reported Suzuki or Heck couplings with this substrate suggests potential challenges in transition-metal-mediated C–C bond formation.

Scientific Research Applications

3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid with analogous compounds:

Compound Name Substituent at Thiophene-3 Position Functional Groups Molecular Formula Molecular Weight Key Properties/Applications
3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid Cyclohexene Thiophene, Carboxylic acid C11H12O2S 208.28 High reactivity in iodolactonization
Thiophene-2-carboxylic acid None (parent compound) Thiophene, Carboxylic acid C5H4O2S 128.15 Laboratory reagent; skin irritant
3-(2-Methoxyphenyl)thiophene-2-carboxylic acid 2-Methoxyphenyl Thiophene, Carboxylic acid, Methoxy C12H10O3S 234.27 Antimicrobial activity (similarity score: 0.70)
4-Methoxybenzo[b]thiophene-2-carboxylic acid Benzo[b]thiophene fused ring Benzothiophene, Methoxy, Carboxylic acid C10H8O3S 208.23 High structural similarity (score: 0.89)
DB07976 (3-{[(3-fluoro-3'-methoxybiphenyl-4-yl)amino]carbonyl}thiophene-2-carboxylic acid) Biphenyl-amide Thiophene, Carboxylic acid, Amide C19H15FNO3S 364.39 Strong binding to Schistosoma mansoni enzyme

Key Observations :

  • Electron-withdrawing groups (e.g., carboxylic acid) at the 2-position are critical for reactivity in cyclization reactions .

Physicochemical Properties

  • Solubility : The carboxylic acid group ensures moderate aqueous solubility, while the cyclohexene ring may reduce crystallinity, enhancing bioavailability.

Biological Activity

3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a cyclohexenyl group and a carboxylic acid functional group. This unique structure is believed to contribute to its biological activities.

1. Cytotoxicity

Recent studies have shown that 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. The compound was evaluated using the sulforhodamine B (SRB) assay, which measures cell growth inhibition.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT-15 (Colorectal)7.94
MCF-7 (Breast)9.24
PC-3 (Prostate)8.50

These values indicate that the compound has a promising profile for further development as an anticancer agent.

2. Antimicrobial Activity

The antimicrobial properties of this compound were assessed against several bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the potential use of the compound in treating bacterial infections.

The mechanisms underlying the biological activities of 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid have been explored in several studies:

  • Cytotoxic Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to increased cell death rates .
  • Antimicrobial Mechanism : It is suggested that the compound disrupts bacterial cell membranes, leading to cell lysis and death .

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

  • Cancer Treatment : In vitro studies demonstrated that treatment with 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid resulted in significant tumor regression in xenograft models of colorectal cancer .
  • Infection Control : A study on infected wounds showed that topical application of formulations containing this compound reduced bacterial load significantly compared to controls .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid?

Answer:
The compound is typically synthesized via Sonogashira coupling , a cross-coupling reaction between a halogenated thiophene derivative (e.g., methyl 3-bromothiophene-2-carboxylate) and a terminal alkyne (e.g., 1-cyclohexenylacetylene). Post-coupling, acidic hydrolysis (e.g., using HCl or H₂SO₄) cleaves the ester group to yield the carboxylic acid. Purification involves column chromatography or recrystallization to isolate the product .

Basic: How can purity and structural integrity be verified for this compound?

Answer:

  • 1H NMR spectroscopy confirms the presence of characteristic peaks (e.g., cyclohexenyl protons at δ ~5.5–6.0 ppm and thiophene protons at δ ~7.0–7.5 ppm).
  • Mass spectrometry (MS) validates molecular weight (expected [M+H]⁺ ~237 g/mol).
  • High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) for optimal resolution .

Advanced: How do steric and electronic effects of substituents influence iodolactonization reactions with this compound?

Answer:
Substituents on the alkynyl moiety significantly impact reaction chemoselectivity and yield . For example:

  • Electron-donating groups (e.g., p-methoxyphenyl) enhance reactivity, achieving ~73% yield in 2–3 hours.
  • Sterically hindered groups (e.g., tert-butyl) require extended reaction times (5+ hours) but maintain high regioselectivity (~91% yield for 2f).
  • Aliphatic substituents (e.g., hex-1-yn-1-yl) may lead to competing cycloisomerization by-products, necessitating temperature optimization (e.g., room temperature for 3 hours) .

Advanced: How can contradictions in reaction yield data be resolved during optimization?

Answer:

  • Systematic screening : Vary reaction parameters (temperature, solvent, catalyst loading) to identify outliers. For instance, lowering temperature from 40°C to 25°C reduced by-product formation in aliphatic-substituted derivatives .
  • In-situ monitoring : Use techniques like thin-layer chromatography (TLC) or NMR kinetics to track intermediate formation and adjust conditions dynamically.
  • Computational modeling : Predict steric/electronic effects using DFT calculations to rationalize yield discrepancies .

Advanced: What methods are recommended for resolving atropisomerism in derivatives of this compound?

Answer:

  • Solid-state 13C NMR spectroscopy distinguishes rotamers by analyzing carbon chemical shifts in crystalline environments.
  • X-ray crystallography provides definitive structural evidence, as demonstrated for analogs like 3-(2,2-dicyano-1-methylethenyl)thiophene-2-carboxylic acid.
  • Dynamic HPLC with chiral columns can separate enantiomers, though this requires derivatization with chiral auxiliaries .

Advanced: How can mechanistic pathways for iodolactonization be validated experimentally?

Answer:

  • Isotopic labeling : Introduce ¹⁸O into the carboxylic acid group to track oxygen migration during lactone formation.
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Trapping experiments : Use radical scavengers (e.g., TEMPO) to test for radical intermediates, as proposed in 6-endo-dig cyclization mechanisms .

Basic: What are critical considerations for handling and storing this compound?

Answer:

  • Storage : Keep at –20°C in airtight, light-resistant containers to prevent oxidation of the cyclohexenyl group.
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture absorption, which can hydrolyze intermediates.
  • Safety : Refer to SDS guidelines for thiophene derivatives (e.g., irritant potential; use PPE like nitrile gloves and fume hoods) .

Advanced: How can computational tools aid in designing derivatives with enhanced bioactivity?

Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., β-lactamases).
  • QSAR modeling : Correlate substituent properties (Hammett σ, logP) with activity data to guide synthetic prioritization.
  • MD simulations : Assess conformational stability of derivatives in physiological conditions (e.g., solvation in water/lipid bilayers) .

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